(2S,3S)-nemonapride

Dopamine receptor binding Selectivity profiling Benzamide antipsychotics

Racemic 'nemonapride' introduces ±50% active-content uncertainty and variable sigma-receptor artifacts that compromise dose-response reproducibility. (2S,3S)-Nemonapride resolves this with certified >99% chiral purity and full chromatographic traceability. • KD = 82 pM on tissue sections; Ki = 0.06 nM (D2), 0.3 nM (D3), 0.15 nM (D4) • Balanced sigma-1 (Ki = 8.4 nM) and sigma-2 (Ki = 9.6 nM) antagonism • Eliminates in-house chiral verification; links directly to peer-reviewed binding data

Molecular Formula C21H26ClN3O2
Molecular Weight 387.9 g/mol
CAS No. 75272-39-8
Cat. No. B016739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-nemonapride
CAS75272-39-8
Synonymsrel-5-Chloro-2-methoxy-4-(methylamino)-N-[(2R,3R)-2-methyl-1-(phennylmethyl)-3-pyrrolidinyl]benzamide;  cis-5-Chloro-2-methoxy-4-(methylamino)-N-[2-methyl-1-_x000B_(phennylmethyl)-3-pyrrolidinyl]benzamide;  Emilace;  Emonapride;  YM 09151;  YM 09151-2; 
Molecular FormulaC21H26ClN3O2
Molecular Weight387.9 g/mol
Structural Identifiers
SMILESCC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl
InChIInChI=1S/C21H26ClN3O2/c1-14-18(9-10-25(14)13-15-7-5-4-6-8-15)24-21(26)16-11-17(22)19(23-2)12-20(16)27-3/h4-8,11-12,14,18,23H,9-10,13H2,1-3H3,(H,24,26)/t14-,18-/m0/s1
InChIKeyKRVOJOCLBAAKSJ-KSSFIOAISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Why (2S,3S)-Nemonapride Is the Reference D₂-Like Antagonist


(2S,3S)-Nemonapride (YM‑09151‑2, Emilace) is an optically pure benzamide neuroleptic that acts as a sub‑nanomolar dopamine D₂‑like receptor antagonist with certified >99 % chromatographic purity . It originated from Yamanouchi Pharmaceutical’s racemic antipsychotic, but the (2S,3S) enantiomer carries the pharmacological activity and is today the preferred form for radioligand binding, autoradiography, and in‑vivo occupancy studies [1], [2]. Its poly‑pharmacological fingerprint—simultaneous high affinity for D₂, D₃, D₄ receptors, sigma‑1/sigma‑2 sites, and 5‑HT₁A agonism—distinguishes it from simpler D₂ blockers and underpins its value as a multi‑target probe [3].

Why (2S,3S)-Nemonapride Chirality Is Essential


The commercial name “nemonapride” frequently refers to the racemic mixture of (2S,3S)- and (2R,3R)-enantiomers, although the (2R,3R) form is pharmacologically inert at therapeutic doses [1]. Using racemic material inflates the mass of active principle by 50 % and introduces an uncontrolled variable—the inactive enantiomer can occupy off‑target sites, produce confounding sigma‑receptor signals, and invalidate PET autoradiographic quantification [2]. Moreover, suppliers offering “nemonapride” without explicit chiral specification often deliver rel‑labeled diastereomers that exhibit different solubility and stability profiles, directly affecting the reproducibility of in‑vivo dosing solutions [3]. The evidence below demonstrates that only the (2S,3S) enantiomer meets the quantitative benchmarks required for authoritative D₂‑like receptor pharmacology.

Quantitative Evidence: (2S,3S)-Nemonapride vs. D₂ Standards


D₂ Receptor Affinity and D₂/D₁ Selectivity Profile

(2S,3S)-Nemonapride displays a D₂‑like Ki of 0.06 nM (0.02–0.1 nM across studies) and discriminates against D₁‑like receptors by a factor of ~7400 (Ki = 740 nM) , [1]. In direct comparison, the racemic standard haloperidol exhibits a D₂ Ki of 1.2 nM and only a ≈500‑fold D₂/D₁ selectivity [2]. The D₂ affinity of (2S,3S)-nemonapride is therefore 20‑fold higher than that of haloperidol, and its D₂/D₁ selectivity window is 15‑fold larger. Among benzamide competitors, eticlopride has a D₂ Ki of 0.2 nM but no appreciable D₃/D₄ discrimination, whereas (2S,3S)-nemonapride provides defined sub‑nanomolar Kis at D₂ (0.06 nM), D₃ (0.3 nM) and D₄ (0.15 nM) [3].

Dopamine receptor binding Selectivity profiling Benzamide antipsychotics

PET Radiotracer Striatal Retention and Washout

In a within‑subject rat PET study, [¹¹C]raclopride, [¹¹C]nemonapride, and [¹¹C]N‑methylspiperone were compared under identical anesthesia and scanning protocols [1]. The striatal time‑activity curve for [¹¹C]nemonapride remained high over the entire 60‑min acquisition (SUV ≈3.5 at 60 min), whereas [¹¹C]raclopride activity declined by >50 % after 30 min (SUV <1.5 at 60 min) due to rapid washout. The in‑vivo striatum‑to‑cerebellum ratio for [¹¹C]nemonapride at steady state was 4.2 ± 0.3, compared with 2.8 ± 0.4 for [¹¹C]raclopride, indicating superior specific‑to‑non‑specific binding discrimination [2]. The sustained signal allows reliable quantification of receptor density (Bmax) with a single 60‑min scan, eliminating the need for multi‑time‑point protocols required by raclopride.

PET imaging D₂ receptor occupancy Radioligand kinetics

Autoradiographic D₂ Receptor Labeling and Specificity

In canine striatal membrane preparations, [³H]YM‑09151‑2 ([³H]nemonapride) labelled 40 % more specific binding sites (Bmax = 36 pmol/g tissue) than [³H]spiperone (Bmax = 25.7 pmol/g tissue) under identical assay conditions, as determined by saturation binding and Scatchard analysis [1]. Autoradiographic experiments in rat brain sections yielded a KD of just 82 pM for [³H]nemonapride, compared with 300–500 pM typically reported for [³H]spiperone, and the non‑specific binding component was <10 % of total binding vs. 25–40 % for [³H]spiperone [2]. Critically, [³H]nemonapride’s 9‑fold lower affinity for cortical serotonin S₂ receptors (5‑HT₂) relative to spiperone eliminates the serotonergic cross‑reactivity that plagues spiperone‑based D₂ maps in cortex and hippocampus [3].

Receptor autoradiography Radioligand binding D₂ receptor quantitation

In Vivo D₂ Occupancy in Frontal Cortex

When (2S,3S)-nemonapride was administered intraperitoneally to rats and [³H]nemonapride was used as the in‑vivo tracer, the ED₅₀ for inhibiting tracer binding was 0.034 mg/kg in striatum and 0.05 mg/kg in frontal cortex [1]. Haloperidol required 0.11 mg/kg (striatum) and 0.09 mg/kg (cortex) to achieve equivalent blockade, while raclopride (a pure D₂/D₃ antagonist without 5‑HT₁A activity) had ED₅₀ values of 0.11 and 0.12 mg/kg, respectively. The 1.8‑fold lower frontal cortex ED₅₀ of (2S,3S)-nemonapride relative to haloperidol, and the 2.4‑fold advantage over raclopride, reflect its combined D₂‑like antagonism and 5‑HT₁A agonism, which co‑operatively enhance frontocortical dopamine signalling [2].

In‑vivo receptor occupancy Antipsychotic dose‑response Frontocortical D₂ receptors

Sigma-1 and Sigma-2 Receptor Binding Profile

Under K⁺‑phosphate buffer containing 25 nM spiperone to mask D₂ sites, [³H]YM‑09151‑2 bound to sigma‑1 receptors with a Ki of 8.4 nM and sigma‑2 receptors with a Ki of 9.6 nM in rat brain membranes [1]. Haloperidol, the classical sigma‑active comparator, exhibits a Ki of 3.4 nM at sigma‑1 but a much weaker 54 nM at sigma‑2, giving a sigma‑1/sigma‑2 selectivity ratio of ~16 [2]. (2S,3S)-Nemonapride’s nearly equipotent profile (ratio = 1.14) provides simultaneous blockade of both sigma subtypes at indistinguishable concentrations, which is biochemically distinct from haloperidol’s imbalanced profile. Furthermore, in‑vivo [¹¹C]nemonapride administration in mice demonstrates sigma‑mediated binding in cortex and cerebellum that is blunted by sigma‑selective co‑injectants, confirming functional engagement at behaviorally relevant doses [3].

Sigma receptor pharmacology Multi‑target antipsychotics Radioligand specificity

(2S,3S)-Nemonapride in Research and Industry


D₂ Autoradiography and Occupancy Assays for CNS Safety

(2S,3S)-Nemonapride is the only radioligand that simultaneously provides the sub‑100 pM affinity (KD = 82 pM on tissue sections), <10 % non‑specific binding, and negligible 5‑HT₂ cross‑reactivity required by ICH S7A‑compliant CNS safety studies [1]. Contract research organisations use [³H]nemonapride to generate receptor occupancy ED₅₀ curves for novel D₂‑targeted candidates with the confidence that the measured signal reflects pure D₂‑like pharmacology, thereby reducing false‑positive attrition at the lead‑optimisation stage [2].

PET Radiotracer Supply for D₂/D₃ Occupancy Studies

Hospital‑based PET centres select [¹¹C]nemonapride over [¹¹C]raclopride when the clinical protocol demands a single 60‑min scan that yields both D₂ receptor density (Bmax) and drug‑induced occupancy (ΔBPND) from a single injection [3]. The sustained striatal signal and high specific‑to‑non‑specific ratio enable reliable quantification even in low‑binding cortical regions, making it the radioligand of choice for early‑phase occupancy studies where patient throughput and dosimetry constraints are paramount [4].

Sigma-1 and Sigma-2 Dual Target Validation

Because (2S,3S)-nemonapride possesses near‑equimolar sigma‑1 (Ki = 8.4 nM) and sigma‑2 (Ki = 9.6 nM) antagonism—a balanced profile not matched by any other commercially available reference compound—neuroscience groups exploit it as a dual sigma receptor probe [5]. When D₂ components are masked with 25 nM spiperone, [³H]nemonapride autoradiography reveals the native tissue distribution of sigma‑1/sigma‑2 receptors, facilitating target‑engagement studies for sigma‑directed drug discovery programmes [6].

Chiral Purity Requirements in Procurement

Procurement of “nemonapride” without a defined CAS‑resolved (2S,3S) enantiomer certificate of analysis introduces ±50 % active‑content uncertainty that propagates through dose‑response calculations and cross‑laboratory replication [7]. Suppliers such as Tocris guarantee >99 % chemical purity with full chiral HPLC traceability, directly linking the ordered compound to the Ki values reported in the peer‑reviewed literature and eliminating the need for in‑house chiral verification before each experimental campaign .

Quote Request

Request a Quote for (2S,3S)-nemonapride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.